molecular formula C22H24O11 B157516 Hesperetin 5-O-glucoside CAS No. 69651-80-5

Hesperetin 5-O-glucoside

Cat. No.: B157516
CAS No.: 69651-80-5
M. Wt: 464.4 g/mol
InChI Key: QSLBWGKNSBMTJL-UHFFFAOYSA-N
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Description

The compound Hesperetin 5-O-glucoside is a complex organic molecule. It features a chromen-4-one core structure with multiple hydroxyl groups and a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

Hesperetin 5-O-glucoside primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) . These targets play a crucial role in cholesterol metabolism and lipoprotein assembly, respectively .

Mode of Action

This compound reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and reduces MTP activity . Additionally, it seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

The inhibition of ACAT genes and MTP by this compound affects the cholesterol metabolism pathway and the lipoprotein assembly pathway . The upregulation of the LDL receptor enhances the reuptake of lipoproteins, contributing to the regulation of cholesterol levels .

Pharmacokinetics

This compound, like all flavonoids, is rapidly metabolized in intestinal and liver cells upon digestion in the gastrointestinal tract . This process releases smaller metabolites into the blood and urine for excretion . The oral bioavailability of this compound is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes .

Result of Action

The action of this compound results in a reduction of cholesteryl ester mass and inhibition of apoB secretion by up to 80% . This leads to a decrease in cholesterol levels . It may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental conditions such as temperature, pH, and light . Its solubility can also be affected by the position of a sugar moiety at the C-5-position . The nature, position, and number of sugar moieties in the flavonoid structure, as well as conjugation, can influence its ability to inhibit PTP1B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Key steps may include:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Glycosylation: The attachment of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group can be achieved through glycosylation reactions using suitable glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one: Lacks the glycosyl group.

    (2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one: Lacks the trihydroxy-6-(hydroxymethyl)oxan-2-yl group.

Uniqueness

The presence of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group in Hesperetin 5-O-glucoside distinguishes it from similar compounds, potentially enhancing its biological activity and solubility.

Properties

IUPAC Name

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBWGKNSBMTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hesperetin 5-O-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69651-80-5
Record name Hesperetin 5-O-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257 - 258 °C
Record name Hesperetin 5-O-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?

A1: this compound exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.

Q2: How does the structure of this compound influence its PTP1B inhibitory activity?

A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in this compound seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].

Q3: What is the mechanism of PTP1B inhibition by this compound?

A3: Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q4: Is there evidence supporting the interaction between this compound and PTP1B?

A4: Yes, molecular docking studies demonstrate that this compound exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.

Q5: Beyond PTP1B inhibition, does this compound exhibit other biological activities?

A5: Research indicates that this compound, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].

Q6: What analytical techniques are employed to identify and quantify this compound?

A6: Various analytical techniques are used to study this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying this compound alongside other compounds present in plant extracts [].

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